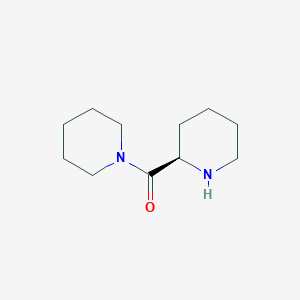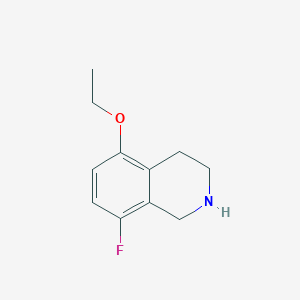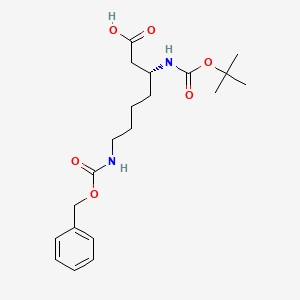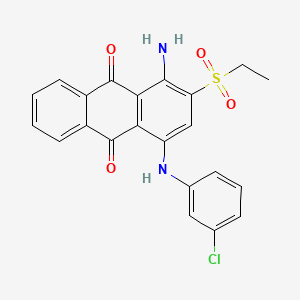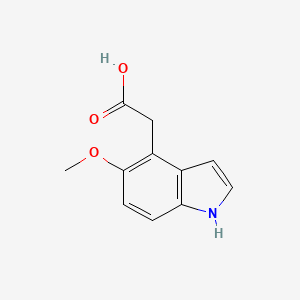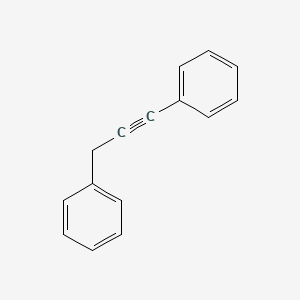
Propyne, 1,3-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Propyne, 1,3-diphenyl- can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction. In this method, a dioxolane-protected keto group in 1,3-di-(4-bromophenyl)-2-propanone is reacted with a dodecyl magnesium bromide in the presence of a palladium catalyst. This reaction leads to the formation of mono- or dialkylation products, which are then hydrolyzed to yield the desired diphenylpropyne .
Industrial Production Methods
Industrial production of propyne, 1,3-diphenyl- typically involves large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.
化学反应分析
Types of Reactions
Propyne, 1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be performed using a mixture of nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions include diketones, carboxylic acids, alkenes, alkanes, and various substituted derivatives depending on the specific reagents and conditions used.
科学研究应用
Propyne, 1,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Research has explored its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
作用机制
The mechanism of action of propyne, 1,3-diphenyl- involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, such as protein tyrosine phosphatase-1B (PTP-1B), which is involved in the regulation of insulin signaling . The compound’s alkyne group allows it to form covalent bonds with target proteins, thereby modulating their activity.
相似化合物的比较
Propyne, 1,3-diphenyl- can be compared with other similar compounds, such as:
1,3-diphenylpropene: This compound has a similar structure but contains a double bond instead of a triple bond.
2,5-diphenyl-1,3-oxazoline: This compound has a different core structure but shares the diphenyl substitution pattern.
Uniqueness
The uniqueness of propyne, 1,3-diphenyl- lies in its alkyne group, which imparts distinct reactivity and potential for forming covalent bonds with target molecules. This makes it a valuable compound in both synthetic chemistry and biological research.
属性
分子式 |
C15H12 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
3-phenylprop-1-ynylbenzene |
InChI |
InChI=1S/C15H12/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,12H2 |
InChI 键 |
OYWWNXJFQSGJNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC#CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)

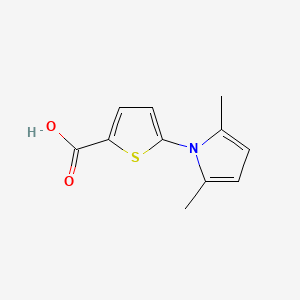
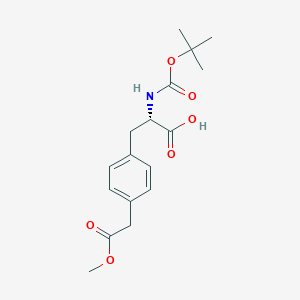
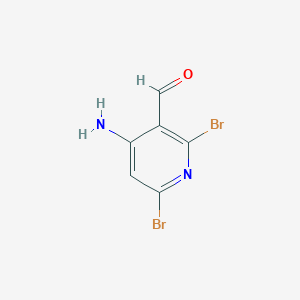
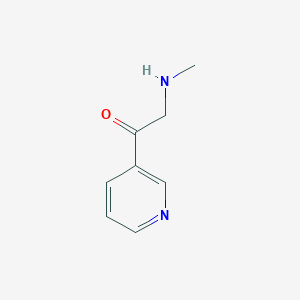
![Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one](/img/structure/B13146536.png)
